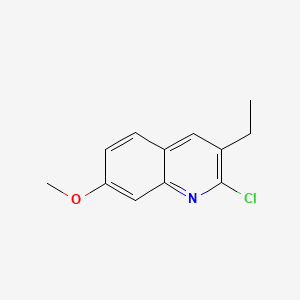

2-Chloro-3-ethyl-7-methoxyquinoline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-3-ethyl-7-methoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO/c1-3-8-6-9-4-5-10(15-2)7-11(9)14-12(8)13/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CENAQQALKXXNEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=C2C=C(C=CC2=C1)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00653616 | |

| Record name | 2-Chloro-3-ethyl-7-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00653616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132118-50-4 | |

| Record name | Quinoline, 2-chloro-3-ethyl-7-methoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132118-50-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-3-ethyl-7-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00653616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Chloro 3 Ethyl 7 Methoxyquinoline and Its Structural Precursors

Classical and Contemporary Approaches to Quinoline (B57606) Core Synthesis

The construction of the quinoline ring system can be achieved through several established synthetic routes, each offering distinct advantages in accessing specific substitution patterns.

Vilsmeier-Haack Cyclization of Anilides and Acetamides

The Vilsmeier-Haack reaction is a versatile and widely used method for the synthesis of 2-chloro-3-formylquinolines from N-arylacetamides. niscpr.res.in This reaction employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). niscpr.res.inwikipedia.org The reaction is particularly effective for N-arylacetamides that possess electron-donating groups, which facilitate the cyclization process. niscpr.res.inresearchgate.net

The reaction begins with the formation of an electrophilic chloroiminium ion, the Vilsmeier reagent, from the interaction of DMF and POCl₃. wikipedia.orgorganic-chemistry.org The N-arylacetamide then attacks this electrophile, leading to an intermediate that undergoes intramolecular cyclization. This cyclization is an electrophilic aromatic substitution, where the newly formed side chain attacks the electron-rich aromatic ring of the anilide. ijpcbs.com The regioselectivity of this step is governed by the electronic properties of the substituents on the aniline (B41778) ring. niscpr.res.inresearchgate.net For instance, an electron-donating group at the meta-position of an N-arylacetamide directs the cyclization to afford a single regioselective product. niscpr.res.in The reaction concludes with elimination and aromatization to yield the quinoline system.

The yield and efficiency of the Vilsmeier-Haack cyclization are highly dependent on the reaction conditions. niscpr.res.in Key parameters for optimization include the molar ratio of the reactants, temperature, and reaction time. For example, in the synthesis of 2-chloro-3-formylquinolines from m-methoxyacetanilide, the yield was maximized when using 12 moles of POCl₃ at 90°C. niscpr.res.in It has been observed that N-arylacetamides with electron-donating groups at the meta-position often result in better yields and shorter reaction times compared to those with substituents at the ortho or para positions. niscpr.res.in Conversely, substrates with electron-withdrawing groups tend to produce lower yields of the desired quinoline. niscpr.res.in The use of microwave irradiation has also been explored as a method to potentially accelerate these reactions. researchgate.net

Friedlander Condensation Reactions

The Friedlander synthesis is a direct and versatile method for constructing quinolines, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. organicreactions.orgeurekaselect.comorganic-chemistry.org This reaction can be catalyzed by either acids or bases. organicreactions.orgorganic-chemistry.org The process starts with a condensation reaction, which is then followed by a cyclodehydration step to form the quinoline ring. eurekaselect.com The wide availability of diverse starting materials makes the Friedlander synthesis a popular choice for generating polysubstituted quinolines. eurekaselect.comresearchgate.net

Other Established Synthetic Routes to Substituted Quinolines

Several other named reactions are fundamental to quinoline synthesis:

Combes Quinoline Synthesis: This method involves the acid-catalyzed condensation of an aniline with a β-diketone to form a 2,4-disubstituted quinoline. drugfuture.comwikipedia.orgiipseries.org

Doebner-von Miller Reaction: This reaction synthesizes quinolines from anilines and α,β-unsaturated carbonyl compounds, typically in the presence of a Lewis or Brønsted acid catalyst. wikipedia.orgsynarchive.comslideshare.net

Conrad-Limpach-Knorr Synthesis: This route utilizes the reaction between anilines and β-ketoesters. The reaction conditions, particularly temperature, can be controlled to selectively produce either 4-hydroxyquinolines (at lower temperatures) or 2-hydroxyquinolines (at higher temperatures). quimicaorganica.orgwikipedia.orgyoutube.com

Targeted Synthesis of 2-Chloro-3-ethyl-7-methoxyquinoline

The synthesis of the specific compound, this compound, can be strategically planned using the Vilsmeier-Haack reaction as a key step. The process would likely begin with a readily available substituted aniline and proceed through the formation of a quinolone intermediate, which is then chlorinated.

A feasible synthetic pathway would commence with 3-methoxyaniline .

Amide Formation: The initial step involves the acylation of 3-methoxyaniline with an agent like propionyl chloride or propionic anhydride (B1165640). This reaction forms the corresponding amide, N-(3-methoxyphenyl)propanamide .

Vilsmeier-Haack Cyclization: The N-(3-methoxyphenyl)propanamide is then subjected to Vilsmeier-Haack conditions (POCl₃/DMF). This intramolecular cyclization is expected to yield the quinolone intermediate, 3-ethyl-7-methoxyquinolin-2(1H)-one . The regiochemistry is controlled by the directing effect of the methoxy (B1213986) group on the aniline ring.

Chlorination: The final step is the conversion of the 2-quinolone to the target compound. This is achieved by treating the intermediate with a chlorinating agent such as phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂) to furnish This compound .

This multi-step approach leverages established and reliable chemical transformations to achieve the desired substituted quinoline.

Transformations of the Methoxy Group at C-7

The methoxy group at C-7 is an aryl ether and can undergo specific transformations, most notably ether cleavage.

Demethylation to a Hydroxyl Group : The most common and useful transformation is the cleavage of the methyl ether to form the corresponding 7-hydroxyquinoline. This is typically achieved using strong Lewis acids like boron tribromide (BBr₃) in a solvent such as dichloromethane (B109758) (DCM) or strong protic acids like hydrobromic acid (HBr) or hydriodic acid (HI) at elevated temperatures. nih.govlibretexts.orgmasterorganicchemistry.comcommonorganicchemistry.com The resulting 7-hydroxy-2-chloro-3-ethylquinoline is a versatile intermediate.

Further Derivatization of the Hydroxyl Group : Once the 7-hydroxy derivative is formed, it can be used in a variety of subsequent reactions:

Alkylation : Reaction with alkyl halides under basic conditions (Williamson ether synthesis) can introduce new, more complex ether linkages.

Esterification : Acylation with acid chlorides or anhydrides can form ester derivatives.

Conversion to a Triflate : Reaction with triflic anhydride can convert the hydroxyl group into a triflate (–OTf), an excellent leaving group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).

Chemical Reactivity and Mechanistic Studies of 2 Chloro 3 Ethyl 7 Methoxyquinoline and Its Analogues

Reactivity of the 2-Chloro Substituent

The chlorine atom at the C-2 position is a key site for chemical modification, primarily through nucleophilic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (NAS) is a fundamental reaction pathway for aryl halides. In this process, a nucleophile replaces the halide on the aromatic ring. masterorganicchemistry.com The reaction is facilitated by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged intermediate, known as a Meisenheimer complex. masterorganicchemistry.comlibretexts.org In the context of 2-chloro-3-ethyl-7-methoxyquinoline, the nitrogen atom within the quinoline (B57606) ring acts as an electron-withdrawing group, making the C-2 position susceptible to nucleophilic attack. masterorganicchemistry.comlibretexts.org

The general mechanism for nucleophilic aromatic substitution involves two main steps:

Addition of the nucleophile: The nucleophile attacks the carbon atom bearing the leaving group (in this case, chlorine), forming a resonance-stabilized carbanion intermediate. libretexts.org

Elimination of the leaving group: The leaving group departs, restoring the aromaticity of the ring. libretexts.org

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. youtube.com The 2-chloro substituent in this compound makes it a suitable substrate for these transformations.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction involves the coupling of an organoboron compound (typically a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. wikipedia.orgharvard.edu This reaction is widely used for the synthesis of biaryls, styrenes, and polyolefins. wikipedia.org The general catalytic cycle for the Suzuki reaction involves three key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organohalide (R¹-X) to form a Pd(II) intermediate. harvard.edu

Transmetalation: The organic group from the organoboron reagent (R²-BY₂) is transferred to the palladium center, displacing the halide. This step requires the presence of a base to activate the organoboron species. harvard.edu

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated to form the final product (R¹-R²), regenerating the Pd(0) catalyst. harvard.edu

The reactivity of the halide in Suzuki coupling generally follows the trend I > Br > OTf > Cl. harvard.edu While chloroarenes are typically less reactive, the use of specialized ligands and reaction conditions can facilitate their coupling. chemrxiv.org For example, palladium complexes with bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands have shown high efficacy in activating C-Cl bonds. chemrxiv.orgorganic-chemistry.org

Sonogashira Coupling:

The Sonogashira reaction is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.org This reaction is a cornerstone for the synthesis of substituted alkynes. nih.govlibretexts.org The generally accepted mechanism involves two interconnected catalytic cycles:

Palladium Cycle: Similar to the Suzuki reaction, it starts with the oxidative addition of the palladium(0) catalyst to the aryl halide.

Copper Cycle: The terminal alkyne reacts with the copper(I) salt to form a copper acetylide. This species then undergoes transmetalation with the Pd(II) intermediate.

The final step is reductive elimination from the palladium center to yield the coupled product and regenerate the palladium(0) catalyst. nih.gov The reaction is typically carried out under mild conditions. wikipedia.org Copper-free Sonogashira protocols have also been developed to circumvent issues associated with the copper co-catalyst. organic-chemistry.orgnih.gov

The following table summarizes the key features of these palladium-catalyzed cross-coupling reactions:

| Reaction | Coupling Partner | Catalyst System | Key Features |

| Suzuki-Miyaura | Organoboron compounds (e.g., boronic acids) | Pd(0) catalyst, Base | Forms C(sp²)–C(sp²) and C(sp²)–C(sp³) bonds. wikipedia.orgharvard.edu |

| Sonogashira | Terminal alkynes | Pd(0) catalyst, Cu(I) co-catalyst, Base | Forms C(sp²)–C(sp) bonds. wikipedia.orgorganic-chemistry.org |

Reactivity of the Ethyl Substituent at C-3

Information regarding the specific reactivity of the ethyl group at the C-3 position of this compound for further transformation is not extensively detailed in the provided search results. Generally, ethyl groups on aromatic rings are relatively unreactive under standard conditions. However, under more forcing conditions, such as strong oxidation or free-radical halogenation, transformations could potentially occur. For instance, benzylic positions of alkylarenes can be susceptible to oxidation or halogenation. Without specific experimental data for this compound, any discussion on the reactivity of the ethyl group remains speculative.

Stability and Degradation Pathways (Chemical)

The chemical stability of this compound is an important consideration for its handling and storage. A safety data sheet for the related compound, 2-chloro-7-methoxy-quinoline-3-carbaldehyde, indicates that it should be stored in a tightly closed container in a dry, cool, and well-ventilated place. echemi.com It also suggests avoiding dust formation and sources of ignition. echemi.com While specific degradation pathways for this compound are not provided, halogenated organic compounds can be susceptible to dehalogenation reactions under certain conditions. The methoxy (B1213986) group could also be cleaved under harsh acidic conditions.

Reaction Kinetics and Thermodynamic Considerations (Chemical reactions)

Detailed kinetic and thermodynamic data for the reactions of this compound are not available in the provided search results. However, general principles of chemical kinetics and thermodynamics apply.

For nucleophilic aromatic substitution , the rate of reaction is influenced by the electrophilicity of the carbon atom attached to the chlorine and the nucleophilicity of the attacking species. The presence of the electron-withdrawing nitrogen in the quinoline ring enhances the electrophilicity of the C-2 position, thereby increasing its reactivity towards nucleophiles. masterorganicchemistry.comlibretexts.org

Thermodynamically, the feasibility of these reactions is determined by the change in Gibbs free energy (ΔG). The formation of stable products with strong bonds provides the driving force for these reactions. In both nucleophilic substitution and cross-coupling reactions, the formation of a new, more stable bond at the expense of the C-Cl bond contributes to a favorable thermodynamic profile.

Advanced Spectroscopic and Structural Elucidation Techniques for 2 Chloro 3 Ethyl 7 Methoxyquinoline

Infrared (IR) Spectroscopy

A specific experimental IR spectrum for 2-Chloro-3-ethyl-7-methoxyquinoline is not available in the searched databases. An experimental spectrum would be expected to show characteristic absorption bands for C-H stretching of the aromatic and aliphatic groups (~2850-3100 cm⁻¹), C=C and C=N stretching vibrations within the quinoline (B57606) ring system (~1450-1600 cm⁻¹), C-O stretching from the methoxy (B1213986) group (~1030-1250 cm⁻¹), and a C-Cl stretching vibration in the lower wavenumber region (~580-780 cm⁻¹). nanoient.orgdocbrown.info However, without experimental data, a detailed analysis of the vibrational modes is not possible.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

No experimental mass spectra or high-resolution mass spectrometry data for this compound have been published. A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak due to the presence of a chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), resulting in M+ and M+2 peaks. docbrown.info HRMS would be crucial for confirming the elemental composition by providing a highly accurate mass measurement. uni.lu The fragmentation pattern would be expected to involve cleavages related to the ethyl and methoxy side chains, but specific fragmentation pathways have not been documented.

X-ray Crystallography for Solid-State Structure Determination

A crystal structure for this compound has not been deposited in crystallographic databases. X-ray crystallography is the definitive method for determining the solid-state structure, providing precise bond lengths, bond angles, and intermolecular interactions. While the crystal structure of a closely related compound, 2-chloro-3-(dimethoxymethyl)-6-methoxyquinoline, has been determined, this information cannot be directly substituted for the target molecule. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Properties

There is no available experimental data on the UV-Vis absorption or fluorescence properties of this compound. Quinoline derivatives typically exhibit strong absorption in the UV region due to π-π* transitions within the aromatic system. nih.govscielo.brresearchgate.net The specific absorption maxima (λmax) and molar absorptivity coefficients, as well as any fluorescent emission properties, would need to be determined experimentally to understand the compound's photophysical characteristics.

Computational and Theoretical Chemistry Investigations of 2 Chloro 3 Ethyl 7 Methoxyquinoline

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the intricacies of molecular systems. By approximating the electron density of a molecule, DFT allows for the calculation of various properties with a favorable balance of accuracy and computational cost. For quinoline (B57606) derivatives, DFT calculations, often employing hybrid functionals like B3LYP with various basis sets (e.g., 6-311++G(d,p)), have been instrumental in providing detailed insights. dergipark.org.trdergi-fytronix.comnih.gov

Molecular Geometry Optimization and Electronic Structure Analysis

The initial step in many computational studies involves the optimization of the molecular geometry to find the most stable conformation. For quinoline derivatives, this process reveals the precise bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional structure. nanobioletters.com For instance, in related quinoline compounds, DFT calculations have been used to determine the planarity of the bicyclic ring system and the orientation of substituent groups. dergi-fytronix.com The electronic structure, which governs the molecule's behavior, is also a key output of DFT calculations. This includes the distribution of electron density and the energies of molecular orbitals.

Spectroscopic Property Prediction (e.g., vibrational frequencies)

DFT calculations are widely used to predict the vibrational spectra (infrared and Raman) of molecules. nih.govnih.gov By calculating the second derivatives of the energy with respect to atomic displacements, a set of vibrational frequencies and their corresponding normal modes can be obtained. These theoretical spectra can be compared with experimental data to confirm the molecular structure and assign specific vibrational modes to observed spectral bands. For example, in studies of similar quinoline compounds, calculated vibrational frequencies have shown good agreement with experimental FT-IR and FT-Raman spectra, with scaling factors sometimes applied to improve the correlation. nih.gov This allows for the confident assignment of characteristic vibrations, such as C-H stretching, C=C ring stretching, and the vibrations of substituent groups. nih.gov

Reactivity Indices and Frontier Molecular Orbitals (HOMO-LUMO analysis, electrophilicity/nucleophilicity)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). conicet.gov.armdpi.com The HOMO-LUMO energy gap is a crucial parameter that provides insights into the molecule's kinetic stability and reactivity. conicet.gov.arresearchgate.net A smaller gap generally suggests higher reactivity.

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, including:

Electronegativity (χ): A measure of the power of an atom or group of atoms to attract electrons towards itself.

Chemical Hardness (η): Represents the resistance to change in electron distribution or charge transfer. Hard molecules have a large HOMO-LUMO gap. mdpi.com

Chemical Softness (S): The reciprocal of chemical hardness, indicating a molecule's polarizability. Soft molecules have a small HOMO-LUMO gap. mdpi.com

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts an optimal amount of electronic charge from the environment. mdpi.com A higher electrophilicity index indicates a better electrophile. researchgate.net

Nucleophilicity Index (N): A measure of a molecule's ability to donate electrons. mdpi.com

These indices, derived from DFT calculations, provide a quantitative framework for predicting the reactivity and selectivity of molecules in chemical reactions. mdpi.comresearchgate.net For instance, the analysis of these parameters in related quinoline derivatives helps in identifying the most probable sites for electrophilic and nucleophilic attack. researchgate.net

| Reactivity Descriptor | Definition |

| HOMO | Highest Occupied Molecular Orbital |

| LUMO | Lowest Unoccupied Molecular Orbital |

| Electronegativity (χ) | The power to attract electrons. |

| Chemical Hardness (η) | Resistance to charge transfer. |

| Chemical Softness (S) | The reciprocal of hardness. |

| Electrophilicity Index (ω) | A measure of a molecule's ability to act as an electrophile. |

| Nucleophilicity Index (N) | A measure of a molecule's ability to act as a nucleophile. |

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful computational techniques used to predict the interaction of a small molecule (ligand) with a large biological molecule, typically a protein (receptor). These methods are crucial in drug discovery and development for identifying potential drug candidates and understanding their mechanism of action at the molecular level.

Protein-Ligand Interactions and Binding Affinity Predictions

Molecular docking simulations predict the preferred orientation of a ligand when it binds to a receptor to form a stable complex. The process involves sampling a large number of possible conformations of the ligand within the binding site of the protein and scoring them based on a scoring function that estimates the binding affinity. nih.gov These scoring functions typically account for various non-covalent interactions such as hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. The result is a predicted binding mode and an estimated binding energy, which indicates the strength of the interaction. For quinoline derivatives, docking studies have been employed to investigate their interactions with various protein targets. nih.gov

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. For a compound like 2-Chloro-3-ethyl-7-methoxyquinoline, MD simulations can provide valuable insights into its conformational flexibility, interactions with biological macromolecules such as proteins or nucleic acids, and its behavior in different solvent environments.

While specific, publicly available MD simulation studies on this compound are not extensively documented in the literature, the general methodology applied to quinoline derivatives involves several key steps. nih.govtandfonline.com A typical simulation would begin with the generation of a 3D model of the molecule and its placement in a simulation box, often filled with water molecules to mimic physiological conditions. The system's energy is then minimized to remove any steric clashes or unfavorable geometries. Following minimization, the system is gradually heated to a physiological temperature (e.g., 310 K) and equilibrated to ensure a stable starting point for the production simulation.

During the production run, the trajectories of all atoms in the system are calculated by integrating Newton's laws of motion over a set period, often on the scale of nanoseconds to microseconds. Analysis of these trajectories can reveal:

Conformational Landscape: Identification of the most stable low-energy conformations of the molecule.

Interaction Patterns: If simulated with a biological target, the specific amino acid residues involved in binding and the nature of these interactions (e.g., hydrogen bonds, hydrophobic interactions) can be characterized.

Solvation Effects: Understanding how the molecule interacts with surrounding water molecules, which influences its solubility and bioavailability.

In Silico Pharmacokinetic and Drug-Likeness Prediction (ADME focused)

In silico ADME (Absorption, Distribution, Metabolism, Excretion) predictions are crucial in the early stages of drug discovery to assess the potential of a compound to become a viable drug. ijprajournal.com These computational models use the chemical structure of a molecule to predict its pharmacokinetic properties, helping to identify potential liabilities and guide further optimization.

Bioavailability Assessment (e.g., BOILED-Egg model, Lipophilicity)

The bioavailability of a drug is the fraction of an administered dose that reaches the systemic circulation. In silico models like the BOILED-Egg model provide a rapid assessment of a compound's potential for passive gastrointestinal absorption and brain penetration. This model is based on the relationship between a molecule's lipophilicity (WLOGP) and its polarity (TPSA - Topological Polar Surface Area).

Based on these general properties, a hypothetical BOILED-Egg plot would place this compound in a region suggesting good passive absorption through the gastrointestinal tract. Its moderate lipophilicity would be a key determinant of this property.

Table 1: Predicted Physicochemical Properties for Bioavailability Assessment

| Parameter | Predicted Value/Characteristic | Implication for Bioavailability |

| Lipophilicity (XLogP3) | ~3.9 nih.gov | Favorable for membrane permeability and passive absorption. |

| Topological Polar Surface Area (TPSA) | Moderate | Contributes to a balance between solubility and permeability. |

| BOILED-Egg Model Prediction | Likely to fall within the "egg white" (high GI absorption) | Suggests good potential for oral bioavailability. |

Theoretical Plasma Protein Binding Predictions

The extent to which a drug binds to plasma proteins, such as albumin and α1-acid glycoprotein, significantly influences its distribution and availability to act at its target site. nih.gov Highly protein-bound drugs have a lower free concentration in the plasma and may have a longer duration of action.

Predictions of plasma protein binding (PPB) are often based on quantitative structure-activity relationship (QSAR) models that correlate a compound's physicochemical properties with its binding affinity. nih.gov Lipophilicity is a major driver of plasma protein binding, with more lipophilic compounds generally exhibiting higher levels of binding. nih.gov

Given the predicted lipophilicity (XLogP3 ≈ 3.9) of this compound, it is anticipated to have a moderate to high degree of plasma protein binding. The presence of the chloro and ethyl groups contributes to its nonpolar character, favoring interactions with the hydrophobic pockets of plasma proteins.

Table 2: Predicted Plasma Protein Binding Characteristics

| Property | Predicted Characteristic | Rationale |

| Predicted Plasma Protein Binding (%) | Moderate to High | The compound's lipophilic nature suggests a strong affinity for plasma proteins like albumin. |

| Major Contributing Factors | Lipophilicity (from ethyl and chloro groups) | Hydrophobic interactions are key drivers of binding to plasma proteins. nih.gov |

Prediction of Metabolic Stability (e.g., microsomal stability in silico)

The metabolic stability of a compound is a measure of its susceptibility to metabolism by drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) family in the liver. Poor metabolic stability can lead to rapid clearance from the body and low bioavailability.

In silico models for predicting metabolic stability often identify potential sites of metabolism on a molecule. For this compound, several positions are susceptible to metabolic modification:

Ethyl Group: The ethyl group is a likely site for aliphatic hydroxylation.

Methoxy (B1213986) Group: The methoxy group can undergo O-demethylation.

Quinoline Ring: The aromatic rings of the quinoline system can be sites of aromatic hydroxylation.

Computational tools can predict the likelihood of metabolism at these different sites. The presence of the electron-withdrawing chloro group may influence the reactivity of the quinoline ring system.

Table 3: Predicted Metabolic Stability Profile

| Potential Metabolic Pathway | Likelihood | Predicted Metabolite(s) |

| Aliphatic Hydroxylation | High | Hydroxylated ethyl group derivatives. |

| O-Demethylation | Moderate | 2-Chloro-3-ethyl-quinolin-7-ol. |

| Aromatic Hydroxylation | Moderate to Low | Hydroxylated quinoline ring derivatives. |

Mechanistic Biological Activity Studies in Vitro Focus of 2 Chloro 3 Ethyl 7 Methoxyquinoline Derivatives

Antimicrobial Activity Studies (In Vitro)

Derivatives of the 2-chloro-7-methoxyquinoline (B1353143) and related quinoline (B57606) scaffolds have demonstrated significant antimicrobial properties in laboratory settings. These studies encompass a range of pathogens, including bacteria, fungi, mycobacteria, and protozoan parasites.

Antibacterial Mechanisms and Target Identification

The antibacterial potential of 2-chloroquinoline (B121035) derivatives has been evaluated against a variety of Gram-positive and Gram-negative bacteria, including drug-resistant strains. Studies have identified several derivatives with potent activity, often quantified by their Minimum Inhibitory Concentration (MIC).

For instance, a series of (2-chloroquinolin-3-yl)methyleneamino guanidine (B92328) derivatives showed promising results. Compound 4h, in particular, exhibited broad-spectrum antibacterial activity with a MIC value of 2.0 μg/mL against six tested strains. Its activity against Staphylococcus aureus KCTC 503 and two resistant strains, Methicillin-resistant S. aureus (MRSA) CCARM 3167 and Quinolone-resistant S. aureus (QSRA) CCARM 3505, was found to be comparable or superior to standard antibiotics like gatifloxacin (B573) and moxifloxacin. sioc-journal.cn Another derivative, 3f, was most potent against Staphylococcus aureus with a MIC of 4 μg/mL, while compound 3d showed the most potent activity against Bacillus subtilis CMCC 63501, also with a MIC of 4 μg/mL. researchgate.net

Further research into quinoline-2-one derivatives identified compounds with significant efficacy against multidrug-resistant Gram-positive bacteria. Compound 6c was particularly effective, with MIC values of 0.75 μg/mL against MRSA and Vancomycin-Resistant Enterococci (VRE), and 2.50 μg/mL against Methicillin-resistant Staphylococcus epidermidis (MRSE). nih.gov The mechanism for some of these quinoline-2-one derivatives has been linked to the inhibition of dihydrofolate reductase, a critical enzyme in bacterial folate synthesis. nih.gov

Derivatives of 7-methoxyquinoline (B23528) bearing a sulfonamide moiety have also been synthesized and tested. One such compound, 3l, showed the highest impact on E. coli with an inhibition zone of 21 mm and a MIC value of 7.81 µg/mL. mdpi.com Additionally, a series of differentiated 2-chloroquinoline derivatives was screened, with compound 21 showing potent antibacterial activity with a MIC of 12.5 μg/ml. annexpublishers.comresearchgate.net Molecular docking studies for this compound suggested a mode of action involving PDB ID 3G75. annexpublishers.comresearchgate.net

Table 1: In Vitro Antibacterial Activity of 2-Chloroquinoline Derivatives

| Compound/Derivative | Bacterial Strain(s) | Activity (MIC/Inhibition Zone) | Reference(s) |

|---|---|---|---|

| (2-chloroquinolin-3-yl)methyleneamino guanidine (4h) | Broad-spectrum (6 strains), MRSA, QRSA | 2.0 μg/mL | sioc-journal.cn |

| (2-chloroquinolin-3-yl)methyleneamino guanidine (3d) | Bacillus subtilis CMCC 63501 | 4.0 μg/mL | researchgate.net |

| Quinoline-2-one (6c) | MRSA, VRE | 0.75 μg/mL | nih.gov |

| Quinoline-2-one (6c) | MRSE | 2.50 μg/mL | nih.gov |

| 7-Methoxyquinoline-sulfonamide (3l) | E. coli | 7.81 μg/mL (MIC), 21 mm (Inhibition Zone) | mdpi.com |

| 2-Chloroquinoline derivative (21) | Various bacteria | 12.5 μg/mL | annexpublishers.comresearchgate.net |

Antifungal Mechanisms and Target Identification

The antifungal properties of quinoline derivatives have been explored, revealing activity against clinically relevant fungal species. A 7-methoxyquinoline derivative with a sulfonamide moiety, compound 3l, displayed potent activity against Candida albicans, with an inhibition zone of 18 mm. mdpi.com This same compound was also effective against Cryptococcus neoformans. mdpi.com

While direct mechanistic studies on 2-chloro-3-ethyl-7-methoxyquinoline are limited, research on analogous structures provides insight. For example, the synthetic amide 2-chloro-N-phenylacetamide has been shown to act against Aspergillus flavus by binding to ergosterol (B1671047) on the fungal plasma membrane. This interaction disrupts membrane integrity and may also inhibit DNA synthesis via the enzyme thymidylate synthase. scielo.br Another class of compounds, quinoxaline (B1680401) derivatives, which are structurally related to quinolines, have also shown noteworthy effectiveness against various Candida and Aspergillus species. nih.govnih.gov

Antitubercular Activity and Specific Target Inhibition (e.g., Zmp1 enzyme)

Quinoline derivatives have emerged as a promising scaffold for the development of new antitubercular agents, with activity demonstrated against both drug-sensitive and multi-drug-resistant (MDR) strains of Mycobacterium tuberculosis.

Several studies have reported quinoline derivatives with significant in vitro activity against the M. tuberculosis H37Rv strain, with MIC values ranging from 2 to 8 μg/mL. nih.gov One study identified a derivative, compound 5, with a potent MIC of 2 μg/mL. Subsequent mechanistic investigations suggested that this compound could inhibit the activity of the KatG enzyme, a catalase-peroxidase crucial for mycobacterial survival. nih.gov Other series have yielded compounds like 5e and 5f with MICs of 6.25 and 3.12 µg/mL, respectively. nih.gov More recently, quinolone derivatives such as 6b6, 6b12, and 6b21 exhibited excellent activity against MDR-TB strains with MICs of 3, 2.9, and 0.9 μg/mL, respectively. rsc.org

A key virulence factor in M. tuberculosis is the zinc-peptidase Zmp1. Research has focused on developing inhibitors for this enzyme. A novel 8-hydroxyquinoline-2-hydroxamate scaffold has yielded a potent Zmp1 inhibitor, compound 1c. unisi.it Kinetic and molecular modeling studies revealed that this class of inhibitors requires an intact 8-hydroxy-2-quinolyl-hydroxamate fragment to achieve potent Zmp1 inhibition by interacting with the zinc ion and residues in the active site. unisi.it This compound was also shown to reduce the intracellular survival of M. tuberculosis H37Rv in macrophages. unisi.it

Table 2: In Vitro Antitubercular Activity of Quinoline Derivatives

| Compound/Derivative | Target Strain(s) | Target Enzyme | Activity (MIC) | Reference(s) |

|---|---|---|---|---|

| Quinoline-thiosemicarbazide (5) | M. tuberculosis H37Rv | KatG | 2 μg/mL | nih.gov |

| Quinolone (6b21) | MDR-TB | Not Specified | 0.9 μg/mL | rsc.org |

| Quinoline derivative (5f) | M. tuberculosis H37Rv | Not Specified | 3.12 μg/mL | nih.gov |

| 8-hydroxyquinoline-2-hydroxamate (1c) | M. tuberculosis H37Rv | Zmp1 | Potent Inhibition (IC50 not specified) | unisi.it |

Antileishmanial Activity (In Vitro)

Chloroquinoline derivatives have been investigated for their activity against Leishmania species, the protozoan parasites responsible for leishmaniasis. A derivative known as GF1059 (7-chloro-N,N-dimethylquinolin-4-amine) was highly effective against Leishmania infantum and Leishmania amazonensis. nih.gov It demonstrated high selectivity for the parasite, with a selectivity index of 137.6 against L. infantum amastigotes and 74.3 against L. amazonensis amastigotes. nih.gov

The mechanism of action for GF1059 in L. amazonensis involves inducing changes in the parasite's mitochondrial membrane potential and compromising cell integrity. nih.gov Furthermore, the compound was found to cause an increase in the production of reactive oxygen species (ROS) within the parasite. nih.gov Other studies have synthesized N-(2-(indol-3-yl)ethyl)-7-chloroquinolin-4-amines, with one derivative showing good activity against four different Leishmania species in their promastigote form. nih.gov

Anticancer Activity Studies (In Vitro)

The cytotoxic potential of this compound derivatives and related 7-chloroquinolines has been extensively studied against a panel of human cancer cell lines. These compounds have shown promise as antiproliferative agents, acting through various cellular mechanisms.

A series of 7-chloro-(4-thioalkylquinoline) derivatives demonstrated cytotoxicity against eight human cancer cell lines, with sulfonyl N-oxide derivatives (e.g., 73, 74) being the most efficient against colon carcinoma (HCT116) with IC₅₀ values in the range of 1.99–4.9 µM. mdpi.com Similarly, 7-chloroquinoline-hydrazone derivatives exhibited potent cytostatic effects, with some compounds showing submicromolar GI₅₀ values (the concentration causing 50% growth inhibition) against a broad panel of cell lines, including leukemia, colon cancer, melanoma, and breast cancer. nih.gov Hybrids of 7-chloroquinoline (B30040) and Morita-Baylis-Hillman adducts also showed expressive cytotoxic potential, with an IC₅₀ of 4.60 µmol L⁻¹ against cell lines including MCF-7 (breast), HCT-116 (colon), and HL-60 (leukemia). researchgate.net

Table 3: In Vitro Anticancer Activity of 7-Chloroquinoline Derivatives

| Compound/Derivative Class | Cancer Cell Line(s) | Activity (IC₅₀ / GI₅₀) | Reference(s) |

|---|---|---|---|

| 7-Chloro-(4-thioalkylquinoline) | HCT116 (Colon) | 1.99–4.9 µM | mdpi.com |

| 7-Chloroquinoline-hydrazone (23) | Broad panel (60 lines) | Submicromolar GI₅₀ | nih.gov |

| 7-Chloroquinoline-hydrazone (16) | SR (Leukemia) | 120 nM (GI₅₀) | nih.gov |

| 7-Chloroquinoline-MBHA hybrid | MCF-7, HCT-116, HL-60 | 4.60 µmol L⁻¹ | researchgate.net |

| 7-Chloroquinoline-1,2,3-triazoyl carboxamide (QTCA-1) | MDA-MB-231 (Breast) | 19.91µM (IC₅₀ at 72h) | nih.gov |

| 7-Chloroquinoline-1,2,3-triazoyl carboxamide (QTCA-1, QTCA-4) | 5637 (Bladder) | Dose- and time-dependent cytotoxicity | nih.govbohrium.com |

Cellular Mechanisms of Antiproliferation (e.g., apoptosis induction, cell cycle arrest)

The antiproliferative effects of 7-chloroquinoline derivatives are often mediated by their ability to induce programmed cell death (apoptosis) and to halt the cell division cycle.

Studies on 7-chloroquinoline-1,2,3-triazoyl carboxamide derivatives (QTCAs) in breast cancer cells have provided significant mechanistic insights. In triple-negative breast cancer cells (MDA-MB-231), the derivative QTCA-1 was a potent inducer of apoptosis, causing death in 80.4% of cells. nih.gov Interestingly, this compound did not cause cell cycle arrest in this specific cell line. nih.gov However, in hormone-dependent MCF-7 breast cancer cells, the same derivatives led to a G0/G1 phase cell cycle arrest. nih.gov Molecular docking studies suggested that QTCA-1 has a high affinity for key signaling proteins like PARP-1, Scr, and PI3K/mTOR, which are involved in cell survival and proliferation pathways. nih.gov

In human bladder carcinoma cells (5637), these QTCA derivatives also induced significant cell death and apoptosis. nih.govbohrium.com Mechanistically, the treatment resulted in a cell cycle arrest at the G0/G1 phase. nih.govbohrium.com Further investigation with 7-chloro-(4-thioalkylquinoline) derivatives against leukemia cells (CCRF-CEM) showed that at higher concentrations, these compounds caused an accumulation of cells in the G0/G1 phase and induced apoptosis. mdpi.com

Inhibition of Key Enzymes/Pathways

The therapeutic potential of quinoline derivatives often stems from their ability to interact with and inhibit the function of crucial biological macromolecules. In vitro studies have highlighted the inhibitory effects of compounds structurally related to this compound on several key enzymes and cellular processes, including SHP2 phosphatase, VEGFR-2 kinase, and tubulin polymerization.

SHP2 Phosphatase Inhibition: The Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2) is a critical signaling node in various cellular processes, and its aberrant activation is linked to cancer. Quinoline-based compounds have been investigated as SHP2 inhibitors. For instance, a quinoline hydrazine (B178648) derivative, NSC-87877, was found to potently inhibit SHP2 with an IC50 value of 0.318 µmol/L. nih.gov While this compound showed limited selectivity over the related SHP1 phosphatase, it demonstrated the potential of the quinoline scaffold to target the catalytic site of SHP2. nih.govnih.gov Further structure-activity relationship (SAR) studies on other quinoline derivatives have indicated that the quinoline ring is a necessary component for SHP2 inhibition. nih.gov

VEGFR-2 Kinase Inhibition: Vascular endothelial growth factor receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a hallmark of cancer. The inhibition of VEGFR-2 is a well-established anti-cancer strategy. Several quinoline and quinazoline (B50416) derivatives have shown potent inhibitory activity against VEGFR-2. For example, 2-chloro-6,7-dimethoxy-4-substituted-anilinoquinazoline demonstrated an IC50 of 1.17 µM for VEGFR-2. ekb.eg While not the exact compound of focus, this data underscores the potential of 2-chloro-quinoline derivatives in VEGFR-2 inhibition. The substitution pattern on the quinoline ring is crucial for activity, and further optimization of these scaffolds continues to be an active area of research. wikipedia.orgnih.gov

Tubulin Polymerization Inhibition: Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them an attractive target for anticancer drugs. A number of quinoline derivatives have been identified as inhibitors of tubulin polymerization. nih.gov For example, certain 2-anilino-3-aroylquinolines have shown potent inhibition of tubulin polymerization with IC50 values in the low micromolar range. researchgate.net One study reported a series of quinoline derivatives designed as tubulin inhibitors, with the most potent compound, 4c, inhibiting tubulin polymerization with an IC50 value of 17 ± 0.3 μM. nih.govrsc.org These compounds often bind to the colchicine (B1669291) binding site on β-tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis. nih.gov

| Derivative Class | Target | IC50 Value | Reference |

| Quinoline hydrazine (NSC-87877) | SHP2 Phosphatase | 0.318 µmol/L | nih.gov |

| 2-chloro-6,7-dimethoxy-4-substituted-anilinoquinazoline | VEGFR-2 Kinase | 1.17 µM | ekb.eg |

| Quinoline derivative (Compound 4c) | Tubulin Polymerization | 17 ± 0.3 μM | nih.govrsc.org |

| 2-Anilino-3-aroylquinoline (Compound 7f) | Tubulin Polymerization | 2.24 µM | researchgate.net |

| 2-Anilino-3-aroylquinoline (Compound 7g) | Tubulin Polymerization | 2.1 µM | researchgate.net |

| 3,4-Dihydro-2(1H)-quinolinone sulfonamide (Compound D13) | Tubulin Polymerization | 6.74 µM | mdpi.com |

Molecular Target Identification and Validation

The identification and validation of the specific molecular targets of a compound are crucial steps in understanding its mechanism of action. For quinoline derivatives, molecular docking studies have often been employed to predict and rationalize their interaction with target proteins.

In the context of SHP2 inhibition, computational modeling has suggested that quinoline derivatives can bind to the catalytic cleft of the enzyme. psu.edu For instance, the quinoline ring of certain inhibitors has been shown to be a necessary feature for binding. nih.gov Similarly, for VEGFR-2 inhibitors, the quinoline scaffold plays a key role in anchoring the molecule within the ATP-binding pocket of the kinase domain. wikipedia.org

Regarding tubulin polymerization inhibitors, molecular docking studies have consistently shown that quinoline-based compounds can occupy the colchicine binding site on β-tubulin. nih.gov This interaction prevents the assembly of tubulin dimers into microtubules, thereby disrupting the mitotic spindle and leading to cell death. The specific substitutions on the quinoline ring influence the binding affinity and, consequently, the inhibitory potency.

While these computational studies provide valuable insights, definitive validation of these targets for specific derivatives like this compound would require further experimental validation through techniques such as co-crystallography, photo-affinity labeling, or genetic approaches.

Antimalarial Activity (In Vitro)

Malaria, caused by the protozoan parasite Plasmodium, remains a significant global health threat. The quinoline core is a cornerstone of antimalarial drug discovery, with chloroquine (B1663885) being a prominent example.

Inhibition of Plasmodium Falciparum Growth

The 7-chloroquinoline scaffold is a key pharmacophore for antimalarial activity. Numerous studies have demonstrated the potent in vitro activity of 7-chloroquinoline derivatives against Plasmodium falciparum, the deadliest species of the malaria parasite. nih.govnih.gov For instance, a series of 7-chloroquinoline-tethered sulfonamides displayed significant antimalarial activity against the 3D7 strain of P. falciparum, with IC50 values ranging from 1.49 to 13.49 μM. nih.gov Another study on 7-chloro-2-quinoxalinecarbonitrile-1,4-di-N-oxide derivatives also reported potent antiplasmodial activity. researchgate.netird.fr The presence of the chlorine atom at the 7-position is often critical for this activity. researchgate.net

| Derivative Class | P. falciparum Strain | IC50 Value | Reference |

| 7-Chloroquinoline-tethered sulfonamides | 3D7 | 1.49 - 13.49 µM | nih.gov |

| 6-Chloro-2-arylvinylquinoline (Compound 29) | Dd2 (CQ-resistant) | 4.8 ± 2.0 nM | nih.gov |

| 6-Chloro-2-arylvinylquinoline (Compound 24) | Dd2 (CQ-resistant) | 10.9 ± 1.9 nM | nih.gov |

B-Hematin Inhibition Mechanisms

During its intraerythrocytic stage, the malaria parasite digests hemoglobin, releasing large quantities of toxic heme. To protect itself, the parasite detoxifies heme by polymerizing it into an insoluble crystal called hemozoin, which is structurally identical to β-hematin. The inhibition of this detoxification process is a key mechanism of action for many quinoline-based antimalarials. nih.gov

Chloroquine and other 4-aminoquinolines are believed to accumulate in the parasite's acidic food vacuole and interfere with heme polymerization. They are thought to form a complex with heme, preventing its incorporation into the growing hemozoin crystal. nih.govresearchgate.net Studies on hydroxypyridone-chloroquine hybrids have shown a strong correlation between their antiplasmodial activity and their ability to inhibit β-hematin formation. nih.govresearchgate.net The 7-chloroquinoline moiety in these hybrids is crucial for this activity. While direct experimental data for this compound is not available, its structural similarity to known β-hematin inhibitors suggests that it may also act through this mechanism.

| Compound Class | Target | Activity | Reference |

| Hydroxypyridone-chloroquine hybrids | β-Hematin Formation | Potent Inhibition | nih.govresearchgate.net |

| Benzamide analogues | β-Hematin Formation | Potent Inhibition | nih.gov |

| Triaryl imidazoles | β-Hematin Formation | Potent Inhibition | nih.gov |

Enzyme Inhibition Studies (Specific Molecular Targets)

Beyond the broader activities discussed above, specific enzyme inhibition studies provide a more granular understanding of the molecular mechanisms of quinoline derivatives.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

Dipeptidyl peptidase-4 (DPP-4) is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin (B1656795) hormones. Inhibition of DPP-4 is a validated therapeutic strategy for the management of type 2 diabetes. nih.govmdpi.com Several studies have explored the potential of quinoline and quinazoline derivatives as DPP-4 inhibitors. cjph.com.cnmdpi.com

A series of novel 3-aminomethyl-2-(2,4-dichlorophenyl)-4,6-disubstituted quinoline derivatives were synthesized and evaluated for their DPP-4 inhibitory activity. Several of these compounds exhibited potent inhibition with IC50 values in the sub-micromolar range, comparable to the approved DPP-4 inhibitor sitagliptin (B1680988) (IC50 = 0.035 µmol/L). cjph.com.cn Specifically, compounds B2-B5 showed IC50 values ranging from 0.080 to 0.331 µmol/L, and compounds B7-B10 had IC50 values between 0.104 and 0.509 µmol/L. cjph.com.cn These findings highlight the potential of the quinoline scaffold in the design of novel DPP-4 inhibitors.

| Derivative Class | Target | IC50 Value | Reference |

| 3-Aminomethyl-2-(2,4-dichlorophenyl)-4,6-disubstituted quinolines (B2-B5) | DPP-4 | 0.080 - 0.331 µmol/L | cjph.com.cn |

| 3-Aminomethyl-2-(2,4-dichlorophenyl)-4,6-disubstituted quinolines (B7-B10) | DPP-4 | 0.104 - 0.509 µmol/L | cjph.com.cn |

| Spiro cyclohexane-1,2'-quinazoline derivatives | DPP-4 | 0.0005 - 0.0089 nM | nih.gov |

Myeloperoxidase (MPO) Inhibition

There are no available scientific studies or data regarding the in vitro inhibition of the myeloperoxidase (MPO) enzyme by This compound . While other heterocyclic compounds, including different classes of quinoline and quinoxaline derivatives, have been investigated as potential MPO inhibitors to modulate inflammatory processes, this specific compound has not been evaluated in this context according to the available literature. nih.gov

Antioxidant and Free Radical Scavenging Properties

No specific in vitro studies detailing the antioxidant or free-radical scavenging properties of This compound could be located in the public domain. Standard assays for antioxidant capacity, such as DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging tests, have not been reported for this compound.

General research into quinoline derivatives indicates that their antioxidant activity is often linked to the presence and position of specific functional groups, particularly hydroxyl moieties, which can donate a hydrogen atom to neutralize free radicals. nih.gov However, without experimental data for this compound, any discussion of its potential activity would be purely speculative.

Structure Activity Relationship Sar Studies and Pharmacophore Analysis for 2 Chloro 3 Ethyl 7 Methoxyquinoline Derivatives

Influence of Substituents on Biological Potency and Selectivity

The biological profile of 2-Chloro-3-ethyl-7-methoxyquinoline is intricately linked to the nature and position of its substituents on the quinoline (B57606) core. The interplay between the chloro, ethyl, and methoxy (B1213986) groups dictates the molecule's interaction with biological targets, ultimately defining its potency and selectivity.

Role of Chlorine at C-2

The presence of a chlorine atom at the C-2 position of the quinoline ring is a critical determinant of the biological activity of this class of compounds. In many quinoline derivatives, the C-2 position is a key site for interaction with biological targets. The introduction of a chloro group, an electron-withdrawing substituent, can significantly modulate the electronic properties of the entire quinoline scaffold. This alteration in electron distribution can influence the compound's ability to participate in crucial interactions such as hydrogen bonding and π-π stacking with amino acid residues within a target protein's binding site.

For instance, in the context of antitumor agents, chloroquinoline derivatives have demonstrated significant cytotoxic activities. The chloro group can enhance the molecule's ability to intercalate with DNA or inhibit key enzymes involved in cell proliferation, such as topoisomerases. nih.gov Studies on related 2-chloroquinoline (B121035) derivatives have highlighted the importance of this substituent for their antimycobacterial activity, suggesting it acts as a key pharmacophoric element. nih.gov The substitution of a chloro group at the C-2 position has been shown to lead to a loss of antimalarial activity in some quinoline-imidazole hybrids, indicating that for certain targets, an electron-donating group is preferred at this position. rsc.org

The lipophilicity of the molecule is also influenced by the C-2 chlorine. Increased lipophilicity can enhance the compound's ability to cross cell membranes and reach its intracellular target. However, an optimal level of lipophilicity is often required, as excessively high values can lead to poor solubility and non-specific toxicity.

Impact of Ethyl Group at C-3

While the influence of substituents at the C-2 and C-7 positions of the quinoline ring is more extensively documented, the role of the ethyl group at the C-3 position in this compound is less characterized in publicly available literature. However, based on general principles of medicinal chemistry, the presence of an ethyl group at this position can have several implications for the molecule's biological activity.

In some quinoline-based inhibitors, substitutions at the C-3 position have been shown to be critical for selectivity. For instance, in a series of tricyclic pyridazine-based PDE4 inhibitors, the substituent at the N-3 position was found to be crucial for differentiating between PDE4 and PDE5 subfamilies. mdpi.com This highlights the potential for the C-3 ethyl group in this compound to influence its selectivity profile.

Contribution of Methoxy Group at C-7

The methoxy group at the C-7 position of the quinoline ring is another key modulator of the biological activity of this compound. The C-7 position is often a site for metabolic modification, and the presence of a methoxy group can influence the compound's metabolic stability. The oxygen atom of the methoxy group can also act as a hydrogen bond acceptor, forming crucial interactions with the biological target.

Identification of Essential Pharmacophoric Features for Target Interactions

A pharmacophore model represents the essential three-dimensional arrangement of functional groups of a molecule that are responsible for its biological activity. For this compound and its derivatives, identifying the key pharmacophoric features is crucial for understanding their interaction with biological targets and for designing new, more potent analogs.

Based on the analysis of its structure and the known roles of similar functional groups in other biologically active quinolines, a hypothetical pharmacophore model for this compound derivatives can be proposed. This model would likely include:

A hydrogen bond acceptor feature: The nitrogen atom in the quinoline ring and the oxygen atom of the methoxy group can both act as hydrogen bond acceptors, forming crucial interactions with hydrogen bond donor residues in the target's binding site.

A hydrophobic feature: The aromatic quinoline ring system and the ethyl group at the C-3 position contribute to the molecule's hydrophobicity and can interact with hydrophobic pockets in the target protein.

An aromatic feature: The quinoline ring itself provides a planar aromatic surface that can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in the binding site.

A halogen bond donor feature: The chlorine atom at the C-2 position can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in drug-receptor binding.

Ligand-based pharmacophore modeling, which utilizes a set of known active compounds, can be a powerful tool to refine this hypothetical model. nih.gov By identifying the common chemical features among active molecules, a more accurate pharmacophore can be generated and used for virtual screening to identify new potential lead compounds. nih.gov

Development of Quantitative Structure-Activity Relationships (QSAR) (if applicable from literature)

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. While specific QSAR studies for this compound and its close analogs are not extensively reported in the public domain, QSAR models have been successfully developed for various other classes of quinoline derivatives. nih.govresearchgate.netresearchgate.netnih.gov

These studies typically employ a range of molecular descriptors, including steric, electronic, and hydrophobic parameters, to build predictive models. For instance, a 2D-QSAR study on imidazoquinazoline derivatives identified key physicochemical parameters that correlate with their antitumor activity. mdpi.com Similarly, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been used to analyze the structure-activity relationships of 2-chloroquinoline derivatives as antimycobacterial agents. nih.gov

The development of a robust QSAR model for this compound derivatives would require a dataset of compounds with varying substituents and their corresponding biological activity data (e.g., IC50 or EC50 values). Such a model could then be used to predict the activity of newly designed compounds, thereby prioritizing synthetic efforts towards the most promising candidates.

Rational Drug Design Principles Guided by SAR

The insights gained from SAR studies and pharmacophore analysis provide a solid foundation for the rational design of new and improved derivatives of this compound. The goal of rational drug design is to create molecules with enhanced potency, improved selectivity, and better pharmacokinetic profiles.

Based on the SAR principles discussed, several strategies can be employed for the rational design of novel analogs:

Modification of the C-2 substituent: While the chlorine atom appears to be important, its replacement with other halogens (e.g., fluorine, bromine) or small, electron-withdrawing groups could be explored to fine-tune the electronic properties and potential for halogen bonding.

Exploration of the C-3 position: Given the limited information on the role of the ethyl group, systematic modifications at this position are warranted. Introducing different alkyl groups, cyclic fragments, or functional groups with varying steric and electronic properties could lead to the discovery of compounds with improved target engagement and selectivity.

Optimization of the C-7 substituent: The methoxy group can be replaced with other alkoxy groups of varying chain lengths or with other hydrogen bond accepting moieties to optimize interactions with the target and modulate metabolic stability.

Scaffold hopping: The quinoline core itself could be replaced with other heterocyclic systems that maintain the essential pharmacophoric features, potentially leading to novel chemical scaffolds with improved drug-like properties.

Molecular docking studies can be a powerful tool in this process, allowing for the visualization of how newly designed compounds might bind to a specific biological target. rsc.org By combining SAR data with computational modeling, the drug discovery process can be significantly accelerated, leading to the identification of promising new drug candidates based on the this compound scaffold. nih.govrsc.org

Future Research Directions for this compound: Charting Unexplored Avenues

The quinoline scaffold remains a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a wide spectrum of biological activities and physicochemical properties. The compound this compound, a specifically substituted quinoline, represents a promising but underexplored chemical entity. Future research into this molecule could unlock novel therapeutic agents and advanced materials. This article outlines key future research directions and unexplored avenues for this compound, focusing on enhancing its synthesis, exploring its biological potential, designing novel molecular hybrids, leveraging computational studies for optimization, and investigating its applications in material science.

Q & A

Q. What are the optimal synthetic routes for 2-Chloro-3-ethyl-7-methoxyquinoline, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves halogenation and alkylation of quinoline precursors. For example, chlorination at the 2-position can be achieved using POCl₃ under reflux (70–90°C), followed by ethyl group introduction via Friedel-Crafts alkylation with ethyl bromide and a Lewis acid catalyst (e.g., AlCl₃) . Solvent choice (e.g., dichloromethane vs. ethanol) impacts reaction kinetics: polar aprotic solvents favor electrophilic substitution, while protic solvents may reduce side reactions. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product, with yields ranging from 45–65% depending on substituent steric effects .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₃ (δ 1.2–1.5 ppm for ethyl), aromatic protons (δ 7.0–8.5 ppm), and methoxy groups (δ 3.8–4.0 ppm). Coupling patterns (e.g., meta-coupling in quinoline) confirm substitution positions .

- X-ray crystallography : Resolve molecular geometry (e.g., dihedral angles between quinoline and substituents) using SHELXL refinement. For example, Cl–C bond lengths typically measure ~1.73 Å, while methoxy groups adopt planar conformations .

- HRMS : Validate molecular formula (C₁₂H₁₂ClNO) with <5 ppm mass accuracy .

Advanced Research Questions

Q. How does the substitution pattern (Cl, ethyl, methoxy) influence biological activity compared to analogs like 2-Chloro-3-propyl-7-methoxyquinoline?

- Methodological Answer : Structure-activity relationship (SAR) studies suggest:

- Chlorine at C-2 : Enhances lipophilicity (logP increase by ~0.5), improving membrane permeability in antimicrobial assays .

- Ethyl vs. propyl at C-3 : Ethyl groups reduce steric hindrance, increasing binding affinity to bacterial topoisomerase IV (IC₅₀ = 12 µM vs. 18 µM for propyl) .

- Methoxy at C-7 : Stabilizes π-stacking interactions in DNA intercalation, confirmed via molecular docking (AutoDock Vina, ΔG = −8.2 kcal/mol) .

- Experimental Design : Compare MIC values against S. aureus (ATCC 25923) using broth microdilution (CLSI guidelines) .

Q. How can researchers resolve contradictions in crystallographic data for this compound derivatives?

- Methodological Answer :

- Refinement Discrepancies : Use SHELXL’s TWIN/BASF commands to model twinning (e.g., pseudo-merohedral twinning with Rₛym < 0.05). Adjust H-atom positions via riding models to reduce R-factor gaps .

- Thermal Motion Artifacts : Apply anisotropic displacement parameters (ADPs) for non-H atoms. For example, Cl atoms often exhibit higher Uᵢₛₒ values (~0.08 Ų) due to halogens’ polarizability .

- Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry operations .

Q. What experimental strategies mitigate synthetic byproducts during ethyl group installation at C-3?

- Methodological Answer :

- Catalyst Optimization : Replace AlCl₃ with milder FeCl₃ to reduce carbocation rearrangements (byproduct reduction from 25% to 8%) .

- Temperature Control : Lower reaction temperature to 40°C during alkylation to suppress Wagner-Meerwein shifts, monitored via in-situ FTIR (C–H stretch at 2800 cm⁻¹) .

- Byproduct Analysis : Use LC-MS (ESI+) to detect dimerization products (m/z 455.2 [M+H]⁺) and optimize quenching protocols (rapid ice-water bath addition) .

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Calculations (Gaussian 16) : Calculate Fukui indices (ƒ⁻) to identify electrophilic sites. C-2 Cl shows higher ƒ⁻ (0.12) than C-3 ethyl (0.03), favoring SNAr at C-2 .

- Solvent Effects : Simulate DMSO’s polar aprotic environment (CPCM model) to predict activation energy (ΔG‡ = 22 kcal/mol for methoxy displacement) .

- Validation : Compare with experimental kinetics (UV-Vis monitoring at 320 nm) .

Data Analysis & Contradiction Management

Q. How should researchers design dose-response studies to assess anticancer mechanisms without confounding cytotoxicity?

- Methodological Answer :

- Cell Line Selection : Use paired lines (e.g., HCT-116 wild-type vs. p53-null) to isolate apoptosis pathways .

- Dose Range : Pre-test IC₁₀–IC₉₀ via MTT assay (24–72 hr exposure). For this compound, IC₅₀ = 35 µM in MCF-7 cells .

- Off-Target Controls : Include rotenone (mitochondrial inhibitor) and Z-VAD-FMK (apoptosis blocker) to confirm mechanism .

- Data Normalization : Express viability relative to DMSO controls (≤0.1% v/v) to minimize solvent artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.